Cylocide

Description

Properties

IUPAC Name |

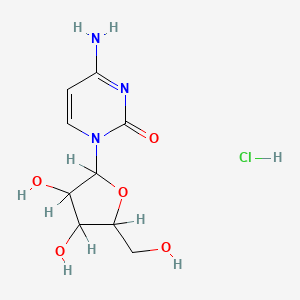

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURWTAZOZXKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5.ClH, C9H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943324 | |

| Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

69-74-9, 21028-03-5 | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NSC526786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cylocide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

356 to 360 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Core Mechanism of Action of Cylocide (Cytarabine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylocide, with the active ingredient cytarabine (B982) (cytosine arabinoside, ara-C), is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML) and certain types of lymphoma.[1][2][3] As a pyrimidine (B1678525) nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5] This technical guide provides an in-depth exploration of the core mechanism of action of cytarabine, including its cellular uptake, metabolic activation, molecular targets, and the pathways it influences. The guide also details relevant experimental protocols and presents key quantitative data to support further research and drug development efforts.

Cellular Uptake and Metabolic Activation

The journey of cytarabine from administration to cytotoxic activity involves a series of critical steps, beginning with its transport into the target cell and subsequent metabolic activation.

Transport into the Cell

Cytarabine is a hydrophilic molecule and therefore requires specialized membrane transporters to cross the cell membrane efficiently. The primary transporter responsible for the influx of cytarabine into leukemic cells is the human equilibrative nucleoside transporter 1 (hENT1).[3]

Metabolic Activation Pathway

Once inside the cell, cytarabine, a prodrug, must be converted into its active triphosphate form, cytarabine triphosphate (ara-CTP).[4] This is a three-step phosphorylation process catalyzed by intracellular kinases:

-

Deoxycytidine kinase (dCK): This is the rate-limiting enzyme that phosphorylates cytarabine to cytarabine monophosphate (ara-CMP).

-

Deoxycytidylate kinase (dCMPK): Ara-CMP is then converted to cytarabine diphosphate (B83284) (ara-CDP).

-

Nucleoside diphosphate kinase (NDPK): Finally, ara-CDP is phosphorylated to the active metabolite, ara-CTP.

Conversely, cytarabine can be inactivated by deamination. Cytidine deaminase (CDA) converts cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[3] The balance between the activating kinase (dCK) and inactivating deaminase (CDA) activities is a critical determinant of intracellular ara-CTP levels and, consequently, the drug's efficacy.

Molecular Mechanism of Action

The cytotoxicity of cytarabine is primarily mediated by its active metabolite, ara-CTP, which targets the process of DNA replication.

Inhibition of DNA Polymerase

Ara-CTP acts as a competitive inhibitor of DNA polymerases, particularly DNA polymerase α, with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[6][7] The structural similarity between ara-CTP and dCTP allows it to bind to the active site of DNA polymerase. However, the arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the molecule within the DNA strand, thereby impeding the formation of the phosphodiester bond with the next incoming nucleotide.[1]

Incorporation into DNA and Chain Termination

In addition to inhibiting DNA polymerase, ara-CTP can be incorporated into the growing DNA strand.[4][5] Once incorporated, the arabinose sugar's unique stereochemistry distorts the DNA helix and makes the 3'-hydroxyl group a poor primer for further elongation by DNA polymerase. This leads to a marked reduction in the rate of DNA chain elongation, effectively causing chain termination.[6] The accumulation of these terminated DNA strands triggers cell cycle arrest in the S-phase and subsequently induces apoptosis.[1][2]

Signaling Pathways Modulated by Cytarabine

Recent research has indicated that cytarabine's cytotoxic effects are not solely due to direct DNA damage but also involve the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and stress responses.

PI3K/Akt/mTOR Pathway

In some leukemia cell lines, cytarabine has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[8] This inhibition can lead to a decrease in protein synthesis and cell growth. The upstream regulators of mTOR, Akt and AMPK, are also modulated by cytarabine treatment in a cell-type-specific manner.[8]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival that can be influenced by cytarabine. Studies have shown that cytarabine can induce the phosphorylation of ERK in some leukemia cells, while in others, it leads to a decrease in ERK activity.[8][9] The context-dependent effect on this pathway likely contributes to the differential sensitivity of cancer cells to cytarabine.

NRF2-Mediated Oxidative Stress Response

Cytarabine treatment has been associated with the induction of oxidative stress. In response, cancer cells may activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.[10] The activation of this pathway can be a mechanism of resistance as it helps cells to cope with the drug-induced reactive oxygen species (ROS).

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of cytarabine and its interactions with key molecular targets.

Table 1: Pharmacokinetic Parameters of Cytarabine in Humans

| Parameter | Value | Conditions | Reference(s) |

| Terminal Half-life (t½) | 1 - 3 hours | Intravenous administration | [5] |

| Initial Half-life | 7 - 20 minutes | Intravenous administration | [5] |

| Bioavailability | < 20% | Oral administration | [1] |

| Protein Binding | Low | Plasma | [1] |

| Metabolism | Primarily hepatic deamination | [1] | |

| Excretion | Primarily renal (as ara-U) | [1] | |

| Steady-state Plasma Concentration (High Dose) | 32 - 97 µM | 1.8 to 3 g/m² every 12 hours | [11] |

Table 2: Kinetic Parameters of Key Enzymes and Transporters

| Molecule | Enzyme/Transporter | Parameter | Value | Substrate | Reference(s) |

| ara-CTP | DNA Polymerase α | Apparent Kₘ | 0.077 µM | ara-CTP | [12] |

| dCTP | DNA Polymerase α | Kₘ | 0.037 µM | dCTP | [12] |

| Cytarabine | Deoxycytidine Kinase (dCK) | Kₘ | Significantly lower for variant isoforms | Cytarabine | [13] |

| Cytarabine | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Kₘ | High micromolar range (~100-800 µM) for nucleosides | Nucleosides |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of cytarabine's mechanism of action.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cytarabine in a cancer cell line.

Methodology:

-

Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of cytarabine in culture medium. After 24 hours of cell incubation, add 100 µL of the cytarabine dilutions to the respective wells. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

DNA Polymerase Inhibition Assay

Objective: To measure the inhibitory effect of ara-CTP on DNA polymerase activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a DNA template-primer, dATP, dGTP, dTTP, [α-³²P]dCTP (as a tracer), and varying concentrations of ara-CTP.

-

Enzyme Addition: Initiate the reaction by adding purified DNA polymerase α.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Precipitation: Precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

-

Washing: Wash the filters to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter to determine the amount of incorporated dCTP.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity at each ara-CTP concentration compared to the control (no ara-CTP).

Ara-CTP Incorporation into DNA Assay

Objective: To quantify the incorporation of radiolabeled cytarabine into cellular DNA.

Methodology:

-

Cell Treatment: Incubate leukemia cells with [³H]-cytarabine for various time points.

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction protocol, ensuring to include steps to remove RNA.

-

DNA Quantification: Accurately quantify the concentration of the isolated DNA.

-

Radioactivity Measurement: Measure the amount of radioactivity in a known amount of DNA using a scintillation counter.

-

Data Analysis: Calculate the amount of incorporated [³H]-cytarabine per microgram of DNA.

Conclusion

The mechanism of action of this compound (cytarabine) is a well-defined process involving cellular uptake, metabolic activation to ara-CTP, and subsequent disruption of DNA synthesis through the inhibition of DNA polymerase and incorporation into the DNA backbone. The intricate balance of activating and inactivating enzymes, the efficiency of cellular transporters, and the modulation of key signaling pathways all contribute to its therapeutic efficacy and potential for resistance. A thorough understanding of these molecular details, supported by robust quantitative data and experimental protocols, is essential for the continued optimization of cytarabine-based therapies and the development of novel strategies to overcome drug resistance in the treatment of hematological malignancies.

References

- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Cytarabine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Cyclophosphamide on DNA Synthesis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide (B585) stands as a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the disruption of DNA synthesis. This alkylating agent, a nitrogen mustard derivative, requires metabolic activation to its active forms, phosphoramide (B1221513) mustard and acrolein. The principal mechanism of action involves the formation of covalent bonds with DNA, leading to the generation of intrastrand and interstrand cross-links. These adducts physically obstruct the DNA replication and transcription machinery, precipitating cell cycle arrest and inducing apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying cyclophosphamide's impact on DNA synthesis in cancer cells. It details the experimental protocols for assessing its effects, presents quantitative data on its efficacy, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of DNA Synthesis

Cyclophosphamide is a prodrug that is metabolically activated by cytochrome P450 enzymes in the liver to its active metabolites.[1][2][3] The primary cytotoxic metabolite, phosphoramide mustard, is a potent alkylating agent.[1][2][3]

1.1. DNA Alkylation and Cross-Linking

Phosphoramide mustard covalently binds to the N7 position of guanine (B1146940) bases in the DNA. This alkylation can result in two major types of DNA lesions that inhibit DNA synthesis:

-

Intrastrand Cross-links: The formation of a link between two guanine bases on the same DNA strand.

-

Interstrand Cross-links: The formation of a link between two guanine bases on opposite strands of the DNA double helix.[1][2][4]

These cross-links create a physical impediment to the progression of DNA polymerase during replication. The inability to separate the DNA strands and use them as templates for the synthesis of new DNA leads to a halt in DNA replication.[2][5][6][7]

1.2. Induction of Cell Cycle Arrest and Apoptosis

The stalling of replication forks due to DNA cross-links triggers a DNA damage response (DDR). This response involves the activation of several signaling pathways that ultimately lead to cell cycle arrest, typically at the S and G2/M phases, to allow time for DNA repair.[8] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[5][7]

Quantitative Data on the Inhibition of Cancer Cell Proliferation

The efficacy of cyclophosphamide and its analogs in inhibiting the proliferation of cancer cells is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Compound | IC50 | Reference |

| Raw 264.7 (Murine Macrophage) | Cyclophosphamide | 145.44 µg/mL | [9] |

| MCF-7 (Human Breast Cancer) | 2-(bis(2-chloroethyl)amino)-1,3,2-diazaphospholidine 2-oxide | 8.98 µM | [10] |

| MCF-7 (Human Breast Cancer) | 2-(bis(2-hydroxyethyl)amino)-1,3,2-diazaphospholidine 2-oxide | 28.74 µM | [10] |

Experimental Protocols

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of cyclophosphamide in a cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of cyclophosphamide (or its active metabolites) for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

3.2. Quantification of DNA Interstrand Cross-links (Single Cell Gel Electrophoresis - Comet Assay)

This protocol is adapted for the detection of DNA interstrand cross-links.

-

Cell Treatment: Treat cancer cells with the desired concentration of cyclophosphamide for a specified time.

-

Irradiation: Irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to introduce random DNA strand breaks. The presence of cross-links will retard the migration of this fragmented DNA.

-

Cell Embedding: Mix the cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.

-

Imaging and Analysis: Visualize the comets under a fluorescence microscope. The presence of interstrand cross-links will result in a smaller comet tail moment compared to irradiated control cells without the drug. Quantify the decrease in tail moment to determine the extent of cross-linking.[11]

3.3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with cyclophosphamide.

-

Cell Treatment: Treat cancer cells with cyclophosphamide for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the propidium iodide.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. This will allow for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Visualization of Signaling Pathways and Experimental Workflows

4.1. Cyclophosphamide-Induced DNA Damage Response Pathway

Caption: Cyclophosphamide-induced DNA damage response pathway.

4.2. Experimental Workflow for Assessing Cyclophosphamide's Effect on DNA Synthesis

Caption: Workflow for analyzing cyclophosphamide's effects.

4.3. Logical Relationship of Cyclophosphamide's Mechanism

Caption: Mechanism of cyclophosphamide-induced cell death.

Conclusion

Cyclophosphamide remains a potent and widely utilized anticancer agent due to its effective inhibition of DNA synthesis in rapidly proliferating cancer cells. Its mechanism, centered on the formation of DNA cross-links by its active metabolite phosphoramide mustard, triggers a cascade of cellular events including replication fork stalling, activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and understand the intricate interactions of cyclophosphamide with cancer cell biology, paving the way for the development of more effective and targeted cancer therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity [mdpi.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. [PDF] Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay. | Semantic Scholar [semanticscholar.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

The Core Pharmacokinetics and Pharmacodynamics of Cytarabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (cytosine arabinoside, ara-C), a cornerstone in the treatment of hematological malignancies for decades, remains a subject of intensive study to optimize its therapeutic index. This technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic principles of cytarabine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, metabolic fate, and the factors influencing its clinical efficacy and toxicity. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of this pivotal antimetabolite.

Introduction

Cytarabine is a synthetic pyrimidine (B1678525) nucleoside analog that closely resembles deoxycytidine.[1][2] Its clinical utility is primarily in the treatment of acute myeloid leukemia (AML) and other hematologic cancers.[1][3] The therapeutic effect of cytarabine is intrinsically linked to its cellular uptake, metabolic activation to its triphosphate form, and subsequent interference with DNA synthesis.[2][4] A thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing dosing regimens, overcoming resistance, and developing novel therapeutic strategies.

Pharmacokinetics

The journey of cytarabine from administration to its site of action and subsequent elimination is a complex process governed by its physicochemical properties and the body's metabolic machinery.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Cytarabine is poorly absorbed orally and is therefore administered intravenously.[5] Following administration, it distributes throughout the body, including crossing the blood-brain barrier to a limited extent.[3] The plasma elimination of cytarabine is biphasic, with a rapid initial distribution phase followed by a slower elimination phase.[6]

The metabolic pathway of cytarabine is a critical determinant of its activity and is characterized by both activation and inactivation steps.

-

Activation: Inside the cell, cytarabine is sequentially phosphorylated to its active form, cytarabine triphosphate (ara-CTP). This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme, followed by the actions of cytidylate kinase (CMPK) and nucleoside diphosphate (B83284) kinase (NDPK).[4][7]

-

Inactivation: Cytarabine is rapidly inactivated in the plasma and tissues by cytidine (B196190) deaminase (CDA), which converts it to the non-toxic metabolite uracil (B121893) arabinoside (ara-U).[1][8] Ara-C can also be deaminated at the monophosphate level by deoxycytidylate deaminase (DCTD).[9]

Excretion of cytarabine and its metabolites occurs primarily through the kidneys.[5]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of cytarabine can vary significantly between individuals and is influenced by factors such as age, genetics, and dosing regimen (standard-dose vs. high-dose).

Table 1: Pharmacokinetic Parameters of Cytarabine in Adult Patients

| Parameter | Standard-Dose Cytarabine | High-Dose Cytarabine | Reference(s) |

| Dose | 100-200 mg/m²/day | 1-3 g/m² | [3][10] |

| Terminal Half-life (t½) | ~1-3 hours | Not significantly different from standard dose | [3][6] |

| Plasma Clearance (CL) | 3.9 - 18.1 L/min | Not saturated within this dose range | [11][12] |

| Steady-State Concentration (Css) | 0.30 (0.13) µM (for 200 mg/m²/day) | Proportional to the dose | [3][10] |

| CSF Concentration | Low | 347 ng/mL (1 g/m²) to 1,070 ng/mL (3 g/m²) | [12] |

Table 2: Pharmacokinetic Parameters of Cytarabine in Pediatric Patients

| Parameter | Value | Reference(s) |

| Dose | Varies by protocol (e.g., 75-100 mg/m²/dose) | [13][14] |

| Terminal Half-life (t½) | Biphasic, with a terminal phase of ~3.8 hours (high-dose) | [15] |

| Plasma Clearance (CL) | Increased clearance in older children compared to infants | [15] |

| Intracellular ara-CTP Cmax | 85.9-631 pmol/10⁶ cells | [16] |

Pharmacodynamics

The pharmacodynamic effects of cytarabine are a direct consequence of the actions of its active metabolite, ara-CTP, within the cell.

Mechanism of Action

The primary mechanism of action of cytarabine is the inhibition of DNA synthesis.[1][5] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to a blockade of DNA chain elongation.[2][4] Furthermore, ara-CTP can be incorporated into the DNA strand, where its arabinose sugar moiety sterically hinders the rotation of the phosphodiester backbone, ultimately terminating DNA synthesis.[3] This disruption of DNA replication is most pronounced during the S-phase of the cell cycle, making cytarabine a cell-cycle-specific agent.[3][5]

Signaling Pathways

The cytotoxic effects of cytarabine are mediated through the induction of apoptosis. The incorporation of ara-CTP into DNA and the resulting DNA damage trigger a cascade of events that converge on the activation of apoptotic pathways.

Figure 1: Cytarabine's mechanism of action and metabolic pathway.

Mechanisms of Resistance

Resistance to cytarabine is a significant clinical challenge and can arise through various mechanisms:

-

Decreased Cellular Uptake: Reduced expression or function of the primary nucleoside transporter, hENT1 (encoded by the SLC29A1 gene), can limit the entry of cytarabine into cancer cells.[17][18]

-

Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of the active ara-CTP.[17]

-

Increased Inactivation: Overexpression of inactivating enzymes, such as cytidine deaminase (CDA) and 5'-nucleotidase (NT5C2), can accelerate the breakdown of cytarabine and its phosphorylated metabolites.[18]

-

Alterations in dCTP Pools: Increased intracellular concentrations of the natural substrate for DNA polymerase, deoxycytidine triphosphate (dCTP), can competitively inhibit the incorporation of ara-CTP into DNA.

Figure 2: Key mechanisms of cellular resistance to cytarabine.

Experimental Protocols

The following section details methodologies for key experiments cited in the study of cytarabine's pharmacokinetics and pharmacodynamics.

Quantification of Cytarabine and ara-CTP in Plasma and Cells by HPLC-MS/MS

This method allows for the sensitive and specific quantification of cytarabine and its active metabolite.

Objective: To determine the concentrations of cytarabine and ara-CTP in biological matrices.

Methodology:

-

Sample Preparation:

-

Plasma: Collect whole blood in tubes containing an anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine). Centrifuge to separate plasma. Perform protein precipitation with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Cells: Isolate cells (e.g., peripheral blood mononuclear cells or cultured leukemia cells) and wash with cold phosphate-buffered saline (PBS). Lyse the cells and extract the nucleotides using a suitable extraction buffer (e.g., perchloric acid or methanol-based).

-

-

Chromatographic Separation:

-

Use a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column suitable for polar analytes.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for cytarabine, ara-CTP, and an appropriate internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentrations of the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Figure 3: Workflow for HPLC-MS/MS quantification of cytarabine.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of cytarabine that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate leukemia cells in a 96-well plate at a predetermined optimal density.

-

Drug Treatment: Treat the cells with a serial dilution of cytarabine for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Determination of hENT1 Transporter Activity

This assay measures the uptake of a radiolabeled nucleoside to assess the functional activity of the hENT1 transporter.

Objective: To quantify the rate of nucleoside transport mediated by hENT1.

Methodology:

-

Cell Preparation: Use cells that endogenously express hENT1 or a cell line engineered to overexpress the transporter.

-

Uptake Assay:

-

Incubate the cells with a radiolabeled nucleoside substrate (e.g., [³H]-deoxycytidine or [³H]-uridine) for a short period.

-

To determine hENT1-specific transport, perform parallel experiments in the presence of a specific hENT1 inhibitor, such as nitrobenzylmercaptopurine ribonucleoside (NBMPR).

-

-

Wash and Lysis: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel. Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of substrate uptake (e.g., in pmol/min/mg of protein). The hENT1-mediated uptake is the difference between the total uptake and the uptake in the presence of the inhibitor.

In Vivo Mouse Models of Leukemia

Preclinical mouse models are invaluable for evaluating the efficacy and toxicity of cytarabine in a whole-organism context.

Objective: To assess the anti-leukemic activity of cytarabine in vivo.

Methodology:

-

Leukemia Model:

-

Treatment Regimen:

-

Monitoring:

-

Monitor the tumor burden throughout the experiment using appropriate methods.

-

Monitor the health of the mice, including body weight and signs of toxicity.

-

-

Endpoint Analysis:

-

The primary endpoint is typically overall survival.

-

At the end of the study, or at specified time points, tissues can be harvested for analysis of leukemia infiltration, apoptosis, and other pharmacodynamic markers.

-

Conclusion

The intricate interplay of cytarabine's pharmacokinetics and pharmacodynamics dictates its clinical utility. A comprehensive understanding of its cellular transport, metabolic activation and inactivation, mechanism of action, and the molecular basis of resistance is paramount for the continued optimization of its use in the clinic. The experimental protocols detailed herein provide a foundation for researchers to further investigate these critical aspects of cytarabine pharmacology, with the ultimate goal of improving outcomes for patients with hematological malignancies. The continued exploration of cytarabine's pharmacology, aided by the methodologies described, will undoubtedly pave the way for more effective and personalized therapeutic strategies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Effect of dose and schedule on pharmacokinetics of high-dose cytosine arabinoside in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.aap.org [publications.aap.org]

- 11. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. api.unil.ch [api.unil.ch]

- 13. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. research.rug.nl [research.rug.nl]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Leukemia Stalwart: A Technical History of Cytarabine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (cytosine arabinoside, ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), represents a landmark achievement in the field of antimetabolite chemotherapy. Its journey from a marine sponge to a front-line antineoplastic agent is a testament to the convergence of natural product discovery, synthetic chemistry, and rigorous preclinical and clinical investigation. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Cytarabine, with a focus on the key experiments that elucidated its therapeutic potential. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of its molecular interactions are presented to offer a deep understanding of this critical anticancer drug for researchers, scientists, and drug development professionals.

Discovery and Synthesis: From Sea Sponge to Syringe

The story of Cytarabine begins in the early 1950s with the exploration of marine biodiversity for novel therapeutic agents. Researchers discovered arabinose-containing nucleosides, including spongothymidine (B1329284) and spongouridine, in the Caribbean sponge Cryptotethia crypta (now Tectitethya crypta)[1]. This discovery of nucleosides with an unusual sugar moiety, arabinose, in place of the typical ribose or deoxyribose, sparked interest in their potential as DNA synthesis inhibitors.

Mechanism of Action: A Pyrimidine (B1678525) Mimic Disrupting DNA Replication

Cytarabine is a pyrimidine nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis.[4] Its mechanism of action is multifaceted and primarily targets rapidly dividing cells, making it particularly effective against aggressive cancers like AML.

Cellular Uptake and Activation

Once administered, Cytarabine is transported into cells via nucleoside transporters. Inside the cell, it undergoes a series of phosphorylation steps to become its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP).[4] This bioactivation is crucial for its anticancer activity.

Inhibition of DNA Polymerase and Chain Termination

The primary mechanism of Cytarabine's cytotoxicity lies in the ability of ara-CTP to competitively inhibit DNA polymerase, a key enzyme in DNA replication.[4][5] Furthermore, ara-CTP can be incorporated into the growing DNA strand. The presence of the arabinose sugar, with its 2'-hydroxyl group in the trans position, creates steric hindrance within the DNA helix, disrupting the normal stacking of bases and preventing further elongation of the DNA chain.[4] This leads to DNA strand termination and triggers apoptosis (programmed cell death).

Experimental Protocol: DNA Polymerase Inhibition Assay

A common method to determine the inhibitory effect of Cytarabine on DNA polymerase activity is the filter-binding assay.

Objective: To quantify the inhibition of DNA polymerase activity by ara-CTP.

Materials:

-

Purified DNA polymerase (e.g., from calf thymus)

-

Activated DNA template (e.g., calf thymus DNA treated with DNase I)

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

Arabinosylcytosine triphosphate (ara-CTP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template, dATP, dGTP, dCTP, and [³H]dTTP.

-

Add varying concentrations of ara-CTP to different reaction tubes. A control tube with no ara-CTP is included.

-

Initiate the reaction by adding a known amount of DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Filter the reaction mixtures through glass fiber filters. The high molecular weight DNA, including the incorporated radiolabeled dNTPs, will be retained on the filter, while unincorporated dNTPs will pass through.

-

Wash the filters with TCA and ethanol (B145695) to remove any remaining unincorporated radioactivity.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of DNA polymerase inhibition for each concentration of ara-CTP compared to the control.

Experimental Protocol: Measurement of Cytarabine Incorporation into DNA

A sensitive method to quantify the amount of Cytarabine incorporated into the DNA of leukemic cells involves enzymatic digestion and radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the concentration of ara-C within the genomic DNA of treated cells.

Materials:

-

Leukemic cells treated with Cytarabine

-

DNA isolation kit

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

High-performance liquid chromatography (HPLC) system

-

Radioimmunoassay (RIA) reagents (anti-ara-C antibody, radiolabeled ara-C) or a tandem mass spectrometer (LC-MS/MS)

-

Internal standard (for LC-MS/MS)

Procedure:

-

Isolate genomic DNA from Cytarabine-treated leukemic cells using a commercial kit, ensuring high purity.

-

Quantify the isolated DNA.

-

Enzymatically digest the DNA to its constituent deoxynucleosides. This is typically a multi-step process using a cocktail of enzymes to ensure complete degradation.

-

Separate the resulting deoxynucleosides using HPLC.

-

Quantify the amount of ara-C in the digest using either a competitive RIA with a specific anti-ara-C antibody or by LC-MS/MS, which offers high sensitivity and specificity.[6][7][8][9]

Preclinical and Clinical Development: Establishing Efficacy

The journey of Cytarabine from a synthesized compound to a clinical workhorse involved extensive preclinical and clinical testing.

In Vitro Cytotoxicity

Initial studies focused on evaluating the cytotoxic effects of Cytarabine on various cancer cell lines, particularly those of hematopoietic origin. These studies consistently demonstrated its potent activity against leukemic cells.

Table 1: In Vitro Cytotoxicity of Cytarabine in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 Value (µM) | Experimental Conditions | Reference |

| KG-1 | ~1.0 | 72h incubation, MTT assay | [10] |

| MOLM13 | ~0.1 | 72h incubation, MTT assay | [10] |

| HL-60 | Varies (sensitive) | 24h incubation, MTT assay | [11] |

| THP-1 | Varies (resistant) | Not specified | [12] |

| U937 | Varies (resistant) | Not specified | [12] |

Note: IC50 values can vary significantly between studies depending on the specific experimental conditions, such as incubation time and assay method.

Preclinical Animal Models

The efficacy of Cytarabine was further validated in various animal models of leukemia. Murine leukemia models, such as those using L1210 and P388 cell lines, were instrumental in establishing its anti-leukemic activity in vivo and in determining optimal dosing schedules.[13] These models allowed researchers to study the pharmacokinetics and pharmacodynamics of the drug before moving into human trials.

Clinical Trials and the "7+3" Regimen

Clinical trials in the 1960s and early 1970s confirmed the efficacy of Cytarabine in treating AML. A pivotal development was the establishment of the "7+3" induction regimen, which combines a 7-day continuous infusion of Cytarabine with a 3-day course of an anthracycline, typically daunorubicin. This combination became the standard of care for AML induction therapy and has remained so for decades.[14][15][16]

Table 2: Clinical Efficacy of the "7+3" Regimen in Acute Myeloid Leukemia (AML)

| Clinical Trial / Study | Patient Population | Treatment Arm | Complete Remission (CR) Rate | Overall Survival (OS) | Reference |

| SWOG S1203 | Younger patients (15-60 years) | 7+3 (Daunorubicin 90 mg/m²) | 75% | Not significantly different from other arms | [15] |

| Pakistani Study | Adult AML patients | 3+7 | 54% | Not specified | [17] |

| Randomized Controlled Study | Newly diagnosed AML | Conventional-dose Cytarabine | 71% | 31% (actuarial, after CR) | [18] |

| High-Dose Cytarabine Study | Core Binding Factor AML | High-dose Cytarabine | 78% (5-year) | Not specified | [19] |

Note: Clinical trial outcomes can be influenced by various factors including patient demographics, disease characteristics, and specific dosing of the anthracycline.

Signaling Pathways Modulated by Cytarabine

Beyond its direct effects on DNA synthesis, Cytarabine has been shown to modulate several key intracellular signaling pathways involved in cell survival, proliferation, and stress response. Understanding these interactions is crucial for identifying potential combination therapies and overcoming drug resistance.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Studies have shown that Cytarabine can inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which contributes to its pro-apoptotic effects.[20][21]

References

- 1. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convenient synthesis of arabinosylcytosine (cytosine arabinoside) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNAi screening of the kinome with cytarabine in leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 5. Inhibition of DNA polymerase by beta-D-arabinosylcytosine and reversal of inhibition by deoxycytidine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive new method for clinically monitoring cytarabine concentrations at the DNA level in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. eshr.edu.eg [eshr.edu.eg]

- 17. Frequency of complete remission after standard 3+7 induction therapy in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of induction cytarabine dose intensity on long-term survival in acute myelogenous leukemia: results of a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

- 20. researchgate.net [researchgate.net]

- 21. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]

Molecular Targets of Cyclophosphamide in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide (B585), a synthetic alkylating agent of the nitrogen mustard family, has been a component of various chemotherapy regimens for hematological malignancies, including acute myeloid leukemia (AML).[1] Despite its long-standing use, a detailed understanding of its specific molecular targets and mechanisms of action in the context of AML is crucial for optimizing its therapeutic efficacy and developing novel combination strategies. This technical guide provides an in-depth overview of the molecular targets of cyclophosphamide in AML, supported by quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and workflows.

Mechanism of Action of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert its cytotoxic effects.[2][3] The activation process converts cyclophosphamide into its active metabolites, 4-hydroxycyclophosphamide (B600793) and aldophosphamide. These metabolites are then transported to cancer cells where they decompose into the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein.[2][3][4]

The primary mode of action of phosphoramide mustard is the alkylation of DNA. It forms irreversible covalent bonds with the N7 position of guanine (B1146940) bases, leading to the formation of both interstrand and intrastrand DNA cross-links.[2][3][4] This extensive DNA damage physically obstructs DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly proliferating leukemia cells.[2][3] The accumulation of acrolein is primarily associated with side effects such as hemorrhagic cystitis.[2][4]

Molecular Targets of Cyclophosphamide in AML

The principal molecular target of cyclophosphamide is DNA , as detailed above. However, its downstream effects modulate the expression of numerous genes and impact several critical signaling pathways within leukemia cells.

A study investigating the gene expression profiles of patients with hematological malignancies, including AML, treated with high-dose cyclophosphamide prior to hematopoietic stem cell transplantation (HSCT) revealed significant alterations in genes associated with immune response and cell signaling.[5]

Key Gene Expression Changes: [5]

-

Down-regulated genes: Several genes crucial for immune activation and graft rejection were found to be down-regulated, including CD3, CD28, CTLA4, MHC II, PRF1, GZMB, and IL-2R.

-

Up-regulated genes: Conversely, immune-related receptor genes such as IL1R2, IL18R1, and FLT3 were up-regulated.

Affected Signaling Pathways: The gene expression changes induced by cyclophosphamide treatment point to the modulation of several key signaling pathways implicated in the pathobiology of AML:[5]

-

Jak-STAT Signaling Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in AML.

-

MAPK Signaling Pathway: The MAPK pathway plays a central role in cell proliferation, differentiation, and survival.

-

Cytokine-Cytokine Receptor Interaction: Alterations in these interactions can impact the tumor microenvironment and immune surveillance.

-

TGF-beta Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

In pediatric patients with relapsed/refractory AML, the response to combination therapy that includes cyclophosphamide has been associated with the activation of interferon type 1 and 2 and NF-κB/STAT-dependent signaling pathways.

Quantitative Data from Clinical Studies

The efficacy of cyclophosphamide-containing regimens in AML has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Cyclophosphamide and Cytarabine (CA) Regimen in Newly Diagnosed Adult AML [6]

| Parameter | CA4+3 (n=20) | CA4+5 (n=20) | Overall (n=40) |

| Overall Response Rate (ORR) | - | - | 82.5% |

| Complete Remission (CR) Rate | 80% | 75% | 77.5% |

| Median Neutrophil Recovery | 17 days | 20 days | - |

| Median Platelet Recovery | 16.5 days | 20 days | - |

Table 2: Efficacy of Venetoclax, Cyclophosphamide, and Cytarabine (VCA) in Newly Diagnosed Adult AML [7]

| Parameter | VCA Regimen (n=25) |

| CR/CRi Rate | 92% |

| MRD-Negative CR Rate | 92% |

| 12-Month Overall Survival | 79.3% |

| Median Neutrophil Recovery | 16 days |

| Median Platelet Recovery | 16 days |

Table 3: Efficacy of High-Dose Cyclophosphamide (HDCy) for Cytoreduction in AML with Hyperleukocytosis [8]

| Parameter | HDCy (n=27) |

| Early Mortality (within 7 days) | 29.6% |

| Sustained WBC Reduction | 75% |

| Tumor Lysis Syndrome | 25.9% |

| Disseminated Intravascular Coagulopathy | 18.5% |

| Hemorrhagic Cystitis | 3.7% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of cyclophosphamide's effects on AML.

Assessment of DNA Damage: Alkaline Elution Assay

The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks and DNA-DNA interstrand cross-links.

Principle: This technique is based on the principle that the rate at which single-stranded DNA elutes through a filter under denaturing (alkaline) conditions is inversely proportional to its molecular weight. DNA cross-links decrease the rate of elution.

Protocol Outline:

-

Cell Preparation: Leukemia cells are radiolabeled with a DNA precursor (e.g., [¹⁴C]thymidine) to allow for quantification of DNA.

-

Drug Treatment: Cells are treated with cyclophosphamide at various concentrations and for different durations.

-

Cell Lysis: The cells are lysed directly on a filter (e.g., polyvinylchloride) with a detergent solution.

-

Alkaline Elution: The DNA is eluted from the filter with a high pH buffer (e.g., pH 12.1).

-

Fraction Collection: The eluted DNA is collected in fractions over time.

-

Quantification: The amount of DNA in each fraction and remaining on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The elution rate is calculated and compared between control and treated cells to determine the extent of DNA damage.

Gene Expression Profiling: Microarray Analysis

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

Principle: This technique utilizes a solid surface (microarray) containing thousands of microscopic spots of DNA oligonucleotides (probes), each representing a specific gene. Labeled nucleic acid molecules from a sample (target) are hybridized to the complementary probes on the microarray. The amount of hybridization for each probe is proportional to the abundance of the corresponding nucleic acid in the sample.

Protocol Outline (based on NimbleGen platform):

-

RNA Extraction: Total RNA is extracted from leukemia cells (control and cyclophosphamide-treated) using a suitable method (e.g., TRIzol). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent labels (e.g., Cy3 and Cy5) are incorporated into the cDNA.

-

Hybridization: The labeled cDNA is hybridized to the NimbleGen microarray.

-

Washing: The microarray is washed to remove non-specifically bound cDNA.

-

Scanning: The microarray is scanned using a laser scanner to detect the fluorescence signals from the hybridized cDNA.

-

Data Analysis:

-

Image Analysis: The scanned image is processed to quantify the fluorescence intensity of each spot.

-

Normalization: The raw data is normalized to correct for systematic variations (e.g., using quantile normalization).

-

Differential Gene Expression Analysis: Statistical tests (e.g., ANOVA) are used to identify genes that are significantly up- or down-regulated in the cyclophosphamide-treated cells compared to the control.

-

Pathway Analysis: The differentially expressed genes are mapped to known biological pathways to understand the functional implications of the gene expression changes.

-

Assessment of Apoptosis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This is a widely used method to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol Outline:

-

Cell Preparation: Collect both adherent and suspension leukemia cells after treatment with cyclophosphamide.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Minimal Residual Disease (MRD) Detection: Multiparameter Flow Cytometry

MRD detection by flow cytometry is a sensitive method to identify residual leukemia cells after therapy.

Principle: This technique uses a panel of fluorescently labeled monoclonal antibodies to identify leukemia-associated immunophenotypes (LAIPs) that distinguish leukemic blasts from normal hematopoietic cells.

Protocol Outline:

-

Sample Preparation: A bone marrow aspirate is collected from the patient post-treatment. A "stain-lyse-wash" procedure is typically used to prepare the cells.

-

Antibody Staining: The cells are incubated with a pre-defined panel of antibodies. A common 12-color, two-tube panel for AML MRD might include:

-

Common gating markers: CD45, CD34, CD38, CD117, CD13.

-

Other markers: CD33, CD36, CD64, CD14, CD16, CD123, CD15, CD11b, CD7, CD19, CD56.

-

-

Data Acquisition: A large number of events (e.g., >900,000) are acquired on a multi-color flow cytometer.

-

Gating Strategy and Analysis:

-

A primary gate is set on viable cells based on forward and side scatter properties.

-

Leukemic blasts are identified based on their characteristic CD45dim expression and side scatter.

-

The expression of the various markers within the blast gate is analyzed to identify aberrant phenotypes that match the patient's diagnostic LAIP or differ from normal maturing myeloid precursors.

-

The percentage of MRD positive cells is quantified.

-

Conclusion

Cyclophosphamide remains a relevant therapeutic agent in the management of AML. Its primary molecular target is DNA, leading to extensive cross-linking and subsequent apoptosis. The downstream effects of this DNA damage modulate crucial signaling pathways, including the Jak-STAT and MAPK pathways, and alter the expression of genes involved in the immune response. Quantitative data from clinical trials demonstrate the efficacy of cyclophosphamide-based regimens in achieving high remission rates in newly diagnosed AML. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of cyclophosphamide and to develop more effective and less toxic therapeutic strategies for AML.

References

- 1. selectscience.net [selectscience.net]

- 2. Measurable Residual Disease Analysis by Flow Cytometry: Assay Validation and Characterization of 385 Consecutive Cases of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. 103.234.185.160 [103.234.185.160]

- 8. Flow Cytometric Minimal Residual Disease Analysis in Acute Leukemia: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Cytarabine (Cylocide).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), also known as cytosine arabinoside (ara-C), is a potent antimetabolite chemotherapy agent. It is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and key experimental protocols related to cytarabine.

Chemical Structure and Identification

Cytarabine is a synthetic nucleoside analogue, differing from the natural nucleosides cytidine (B196190) and deoxycytidine in the sugar moiety. It consists of a cytosine base attached to an arabinose sugar instead of the ribose or deoxyribose found in RNA and DNA, respectively. This structural alteration is the basis of its cytotoxic activity.[1]

Chemical Name: 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Synonyms: Ara-C, Cytosine Arabinoside, Cylocide

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 147-94-4 |

| Molecular Formula | C₉H₁₃N₃O₅ |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| InChI Key | UHDGCWIWMRVCDJ-CCXZUQQUSA-N |

| PubChem CID | 6253 |

Physicochemical Properties

The physicochemical properties of cytarabine are crucial for its formulation, delivery, and biological activity. It is a white to off-white crystalline powder.

Table 2: Physicochemical Properties of Cytarabine

| Property | Value | Reference |

| Melting Point | 212-213 °C | PubChem |

| Solubility | Water: Freely soluble (1 g in ~10 mL) | PubChem |

| Ethanol: Slightly soluble | PubChem | |

| Chloroform: Very slightly soluble | PubChem | |

| pKa | 4.35 | DrugBank |

| logP | -2.1 | DrugBank |

| Stability | Stable in solid form. Solutions are more stable at acidic pH. Degrades in alkaline solutions. | International Journal of Pharmaceutics, 1998 |

Mechanism of Action

Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. As a prodrug, it requires intracellular activation to its triphosphate form, cytarabine triphosphate (ara-CTP).

-

Cellular Uptake: Cytarabine enters the cell primarily through human equilibrative nucleoside transporter 1 (hENT1).

-

Intracellular Activation: Inside the cell, cytarabine is sequentially phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP), then by cytidylate kinase to cytarabine diphosphate (B83284) (ara-CDP), and finally by nucleoside diphosphate kinase to the active ara-CTP.

-

Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase α and β. Its incorporation into the growing DNA strand leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a trans position, which sterically hinders the formation of the next phosphodiester bond.

-

Induction of Apoptosis: The inhibition of DNA replication and the accumulation of DNA damage trigger cell cycle arrest in the S-phase and induce apoptosis (programmed cell death).

Caption: Signaling pathway of Cytarabine's mechanism of action.

Metabolism and Inactivation

The clinical efficacy of cytarabine is significantly influenced by its metabolism and inactivation pathways.

-

Activation: As described above, the phosphorylation cascade to ara-CTP is the key activation pathway.

-

Inactivation: The primary route of inactivation is deamination by cytidine deaminase (CDA), which is abundant in the liver, plasma, and peripheral tissues. CDA converts cytarabine to the inactive metabolite, uracil (B121893) arabinoside (ara-U), which is then excreted in the urine. Deoxycytidylate deaminase can also inactivate ara-CMP to ara-UMP.

Caption: Metabolic pathway of Cytarabine activation and inactivation.

Mechanisms of Resistance

Resistance to cytarabine is a significant clinical challenge. The primary mechanisms of resistance can be categorized as follows:

-

Decreased Cellular Uptake: Reduced expression or function of the hENT1 transporter limits the entry of cytarabine into the cell.

-

Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of ara-CTP.

-

Increased Inactivation: Elevated levels of cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD) enhance the conversion of cytarabine and its active metabolites to inactive forms.

References

In Vitro Efficacy of Cylocide (Cytarabine) Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylocide, the brand name for the compound cytarabine (B982) (ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1] As a pyrimidine (B1678525) nucleoside analog, its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the in vitro efficacy of this compound against a range of cancer cell lines, detailing experimental protocols and the intricate signaling pathways involved in its cytotoxic effects.

Data Presentation: In Vitro Efficacy of this compound